methyl 5-hydroxycyclopent-1-ene-1-carboxylate
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Overview
Description
Methyl 5-hydroxycyclopent-1-ene-1-carboxylate is a chemical compound with the molecular formula C7H10O3. It is a derivative of cyclopentene, featuring a hydroxyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxycyclopent-1-ene-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through a Diels-Alder reaction followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxycyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxocyclopent-1-ene-1-carboxylate or 5-carboxycyclopent-1-ene-1-carboxylate.
Reduction: Formation of methyl 5-hydroxycyclopentanol.
Substitution: Formation of methyl 5-chlorocyclopent-1-ene-1-carboxylate or similar derivatives.
Scientific Research Applications
Methyl 5-hydroxycyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-hydroxycyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxycyclopent-2-ene-1-carboxylate
- Methyl 5-hydroxycyclopentane-1-carboxylate
- Methyl 5-hydroxycyclohex-1-ene-1-carboxylate
Uniqueness
Methyl 5-hydroxycyclopent-1-ene-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
Properties
CAS No. |
328239-96-9 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 5-hydroxycyclopentene-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h3,6,8H,2,4H2,1H3 |
InChI Key |
HGGXZPWLTPCQGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCC1O |
Purity |
95 |
Origin of Product |
United States |
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